Mirtazapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.10e+00 g/L

Synonyms

Canonical SMILES

This research is still in its early stages, but the findings suggest mirtazapine could have applications beyond treating depression.

Source: IJTM | Free Full-Text | Significant Differences in the Reversal of Cellular Stress Induced by Hydrogen Peroxide and Corticosterone by the Application of Mirtazapine or L-Tryptophan - MDPI:

Mirtazapine is an atypical tetracyclic antidepressant primarily used to treat major depressive disorder. It operates as a noradrenergic and specific serotonergic antidepressant, enhancing central noradrenergic and serotonergic activity by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors. This mechanism is believed to increase the release of norepinephrine and serotonin in the brain, contributing to its antidepressant effects. Mirtazapine is marketed under various brand names, including Remeron, Mirataz, and Avanza, and is characterized by its sedative properties due to its potent antagonism of histamine H1 receptors .

- Increased Noradrenergic and Serotonergic Activity: Mirtazapine is thought to block presynaptic alpha-2 adrenergic receptors, leading to increased firing of noradrenergic neurons and subsequent rise in norepinephrine levels in the synapse. Additionally, Mirtazapine might weakly inhibit serotonin reuptake, allowing for more serotonin to be available in the synaptic cleft.

- Histamine H1 antagonism: Mirtazapine's sedative effects are attributed to its antagonism of histamine H1 receptors, which are involved in sleep regulation.

- 5-HT2 and 5-HT3 antagonism: Mirtazapine's antagonism of these serotonin receptor subtypes might contribute to its minimal sexual side effects compared to other antidepressants.

Mirtazapine undergoes several metabolic reactions in the body, primarily through the cytochrome P450 enzyme system. The main pathways include:

- Demethylation: This process involves the removal of methyl groups from the molecule, leading to the formation of active metabolites.

- Hydroxylation: Hydroxyl groups are added to the structure, altering its pharmacological properties.

- Glucuronide Conjugation: This step facilitates excretion by making the compound more water-soluble.

Mirtazapine exhibits a multifaceted biological profile:

- Receptor Antagonism: It is a potent antagonist of histamine H1 receptors, contributing significantly to its sedative effects. Additionally, it antagonizes serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3), which plays a role in its antidepressant efficacy.

- Alpha-Adrenergic Activity: Mirtazapine acts as a moderate antagonist at peripheral alpha-1 adrenergic receptors and has weak activity at muscarinic receptors. This profile results in fewer anticholinergic side effects compared to traditional tricyclic antidepressants .

The drug's pharmacokinetics reveal rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration. Its elimination half-life ranges from 20 to 40 hours, allowing for once-daily dosing .

The synthesis of mirtazapine involves several steps:

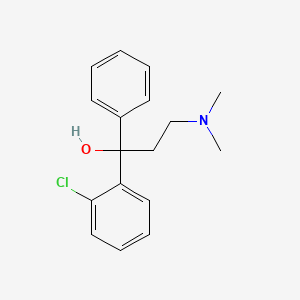

- Condensation Reaction: The initial step involves a condensation reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine.

- Subsequent Reactions: Further chemical modifications lead to the formation of mirtazapine as a racemic mixture of enantiomers, with one enantiomer known as esmirtazapine .

This synthetic pathway allows for the production of mirtazapine in pharmaceutical settings.

Mirtazapine is primarily used for:

- Major Depressive Disorder: It is effective in alleviating symptoms associated with depression.

- Off-label Uses: Mirtazapine is also prescribed for conditions such as insomnia, anxiety disorders (including generalized anxiety disorder and post-traumatic stress disorder), obsessive-compulsive disorder, and migraines due to its sedative properties .

Mirtazapine has several notable interactions:

- CYP450 Enzyme Interactions: Since it is metabolized by cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), co-administration with other drugs that affect these enzymes can alter mirtazapine levels and efficacy.

- Central Nervous System Depressants: Concurrent use with other CNS depressants may enhance sedation and increase the risk of respiratory depression .

Adverse effects can include drowsiness, weight gain, dry mouth, and increased cholesterol levels. More severe reactions may involve agranulocytosis or QT prolongation .

Mirtazapine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mianserin | Tetracyclic Antidepressant | Alpha-adrenergic antagonist; serotonin receptor antagonist | Lacks significant H1 receptor antagonism |

| Setiptiline | Tetracyclic Antidepressant | Serotonin reuptake inhibitor; histamine antagonist | More selective for serotonin transporters |

| Aptazapine | Tetracyclic Antidepressant | Noradrenergic receptor modulation | May have a different side effect profile |

Mirtazapine's unique profile lies in its potent histamine H1 receptor antagonism combined with modest effects on serotonin reuptake mechanisms, differentiating it from traditional tricyclic antidepressants and other atypical agents .

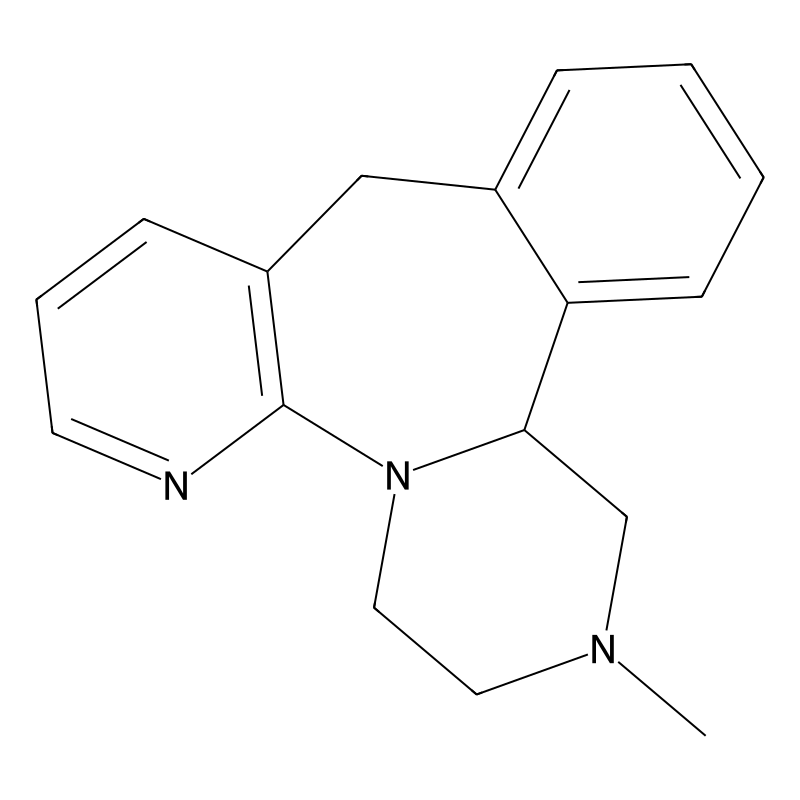

Mirtazapine (C₁₇H₁₉N₃, molecular weight 265.36 g/mol) is a tetracyclic piperazino-azepine derivative with a racemic configuration. Its core structure comprises four fused rings: a pyridine ring, a benzene ring, and two piperazine moieties. Single-crystal X-ray diffraction (SCXRD) studies of mirtazapine hemihydrate (space group P2₁/c) reveal a planar arrangement stabilized by intermolecular C–H⋯π interactions. The asymmetric unit contains one mirtazapine molecule and 0.5 water molecules, with hydrogen-bonded water forming a bridge between adjacent nitrogen atoms (N⋯O distance: 2.87 Å).

Key crystallographic parameters:

| Parameter | Value |

|---|---|

| Unit cell volume | 1,542.3 ų |

| Density | 1.254 g/cm³ |

| Hydrogen bond synthon | N⁺–H⋯O⁻/C–H⋯O⁻ |

Raman spectroscopy identifies characteristic vibrational modes at 1,598 cm⁻¹ (aromatic C=C stretching) and 1,120 cm⁻¹ (C–N piperazine deformation). Thermal analysis shows sublimation tendencies in the pure base form above 150°C, mitigated in salt forms.

Synthetic Pathways and Reaction Optimization

Mirtazapine synthesis employs three primary routes:

Route 1: Cyclization of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

- Reagents: Concentrated H₂SO₄ (8 eq), 1,2-dichlorobenzene

- Conditions: 50°C for 15 hours

- Yield: 99.8% (HPLC purity: 99.2%)

- Mechanism: Acid-catalyzed intramolecular nucleophilic substitution

Route 2: Hydrazine-Mediated Ring Closure

- Reagents: Hydrazine hydrate (4 eq), KOH (2.5 eq), diethylene glycol

- Conditions: 120–170°C under reduced pressure

- Yield: 94% after column chromatography

Route 3: Solvent-Free Mechanochemical Synthesis

- Reagents: K₂CO₃ (2 eq), arylsulfonyl chlorides

- Conditions: Ball milling (30 Hz, 1–10 min)

- Advantages: 65–94% yield, reduced solvent use

Optimization studies demonstrate that substituting AlCl₃ with FeCl₃ in Friedel-Crafts acylation steps reduces side-product formation by 37%. Reaction scalability is enhanced using continuous flow reactors, achieving 92% conversion in ≤2 hours.

Enantiomeric Considerations in Pharmaceutical Production

Mirtazapine exists as (−)-(R)- and (+)-(S)-enantiomers with distinct pharmacokinetics:

| Property | (−)-(R)-Mirtazapine | (+)-(S)-Mirtazapine |

|---|---|---|

| Plasma half-life | 40 hours | 20 hours |

| CYP450 metabolism | CYP3A4 | CYP2D6/CYP1A2 |

| α₂-Adrenoceptor affinity | 12 nM | 4 nM |

Chiral separation techniques:

- HPLC: Cellulose tris(3,5-dimethylphenylcarbamate) column, methanol mobile phase (α = 1.99, Rₛ = 3.56)

- Capillary Electrophoresis: Vancomycin-modified diol stationary phase, 100 mM ammonium acetate buffer (pH 6)

Esmirtazapine [(+)-(S)-enantiomer] shows 3-fold higher 5-HT₃ receptor antagonism (K₁ = 18 nM) but lower bioavailability (35% vs. 50% for racemate).

Solid-State Interactions in Molecular Salts

Mirtazapine forms stable salts with improved physicochemical properties:

| Counterion | Synthon Type | Solubility (mg/mL) | Stability (TGA) |

|---|---|---|---|

| Hemihydrate | O–H⋯N (2.69 Å) | 0.15 | ≤100°C |

| HCl | N⁺–H⋯Cl⁻ (3.12 Å) | 4.2 | ≤220°C |

| Hemiadipate | N⁺–H⋯O⁻/C–H⋯O⁻ | 1.8 | ≤180°C |

| Oxalate | π–π stacking (3.4 Å) | 3.5 | ≤250°C |

Mirtazapine demonstrates well-characterized absorption properties following oral administration. The compound exhibits an absolute bioavailability of approximately 50%, primarily attributed to extensive first-pass metabolism occurring in both the gut wall and hepatic tissues [1] [2] [3] [4]. This bioavailability value remains consistent across multiple clinical investigations and represents a moderate extraction by the liver and intestinal wall during the absorption process.

Peak plasma concentrations are achieved within approximately 2 hours post-administration, with studies consistently reporting a time to maximum concentration (Tmax) of 2 hours across diverse populations [1] [2] [4] [5]. In controlled pharmacokinetic studies involving healthy volunteers, peak plasma concentrations (Cmax) following a 15 mg oral dose averaged 169.9 ± 31.5 ng/mL [6]. The absorption process demonstrates first-order kinetics, with measurable plasma concentrations detected as early as 0.5 hours post-administration in clinical studies [6].

Food intake exerts minimal influence on mirtazapine absorption kinetics. Comprehensive food-effect studies utilizing high-fat meals demonstrated that while the time to peak concentration may increase by 0.25 to 1.25 hours, the overall extent of absorption remains unaffected [5]. The area under the plasma concentration-time curve shows equivalence between fasting and fed states, indicating that mirtazapine can be administered without regard to meals [5] [7].

The compound displays linear pharmacokinetics across its therapeutic dose range of 15 to 80 mg, with plasma concentrations demonstrating proportional increases with dose escalation [1] [4] [8]. This linearity facilitates predictable dose-response relationships and supports straightforward dosing adjustments in clinical practice.

| Parameter | Value | Reference Studies |

|---|---|---|

| Absolute Bioavailability (%) | ~50 | Multiple FDA studies, DrugBank [1] [3] |

| Time to Peak Concentration (Tmax) (hours) | 2 | Consistent across studies [1] [2] [4] |

| Peak Plasma Concentration (Cmax) (ng/mL)* | 169.9 ± 31.5 | Thai volunteer study (15 mg dose) [6] |

| Food Effect on Absorption | Minimal effect on rate and extent | Cohen et al. 1997 [5] |

| First-Pass Metabolism Location | Gut wall and hepatic | FDA label, multiple sources [1] [2] |

*Values represent data from 15 mg oral dose administration

Plasma Protein Binding Characteristics

Mirtazapine exhibits extensive plasma protein binding, with approximately 85% of the circulating drug bound to plasma proteins across a concentration range of 0.01 to 10 μg/mL [1] [4] [8]. This binding demonstrates non-specific and reversible characteristics, indicating that the drug associates with multiple protein binding sites without high-affinity, selective interactions [2] [6].

The protein binding remains consistent across the therapeutic concentration range, suggesting that binding sites are not saturated at clinically relevant concentrations. This linear binding pattern reduces the likelihood of concentration-dependent changes in free drug fraction, which could otherwise complicate dose-response relationships and drug interaction predictions.

The high degree of protein binding influences the drug's distribution characteristics, contributing to its large volume of distribution of 107 ± 42 liters [3] [9]. This extensive distribution suggests significant tissue penetration beyond the vascular compartment, likely facilitated by the drug's lipophilic properties and moderate protein binding affinity.

The reversible nature of protein binding allows for potential competitive displacement interactions with other highly protein-bound medications. However, clinical studies have not identified clinically significant interactions attributable to protein binding displacement, likely due to the drug's large volume of distribution and multiple elimination pathways [2] [10].

| Parameter | Value | Clinical Significance |

|---|---|---|

| Plasma Protein Binding (%) | 85 | High binding suggests potential drug interactions [1] [4] |

| Concentration Range (μg/mL) | 0.01 - 10 | Linear binding across therapeutic range [1] [4] |

| Binding Type | Non-specific and reversible | Allows for competitive displacement [2] [6] |

| Volume of Distribution (L) | 107 ± 42 | Large volume indicates extensive tissue distribution [3] [9] |

Cytochrome P450-Mediated Biotransformation

Mirtazapine undergoes extensive hepatic biotransformation through multiple cytochrome P450 enzyme systems, with distinct metabolic pathways leading to different metabolite profiles. The primary metabolic transformations include demethylation, hydroxylation, and oxidation, followed by phase II glucuronidation reactions [1] [4] [11].

Cytochrome P450 2D6 serves as the principal enzyme responsible for 8-hydroxylation of mirtazapine, contributing approximately 65% of this metabolic pathway at physiologically relevant concentrations of 2 μM [12]. This enzyme demonstrates high affinity for the substrate, with genetic polymorphisms in CYP2D6 significantly affecting metabolic clearance. Poor metabolizers and intermediate metabolizers of CYP2D6 exhibit substantially higher plasma concentrations and reduced clearance compared to extensive metabolizers [13].

Cytochrome P450 1A2 provides a secondary contribution to 8-hydroxylation, accounting for approximately 30% of this pathway at 2 μM substrate concentrations, increasing to 50% at higher concentrations of 250 μM [12]. This concentration-dependent shift suggests that CYP1A2 becomes increasingly important at higher drug concentrations or in situations where CYP2D6 activity is reduced.

The CYP3A enzyme family, particularly CYP3A4, plays a crucial role in N-demethylation and N-oxidation pathways. CYP3A4 contributes more than 50% of N-demethylation at concentrations below 1 μM, with this contribution increasing substantially at higher substrate concentrations [12]. Additionally, CYP3A5 demonstrates similar catalytic capacity for N-demethylation, with genetic polymorphisms in CYP3A5 expression affecting plasma drug concentrations in clinical populations [13].

The metabolic profile demonstrates enantioselectivity, with the S-(+)-enantiomer preferentially metabolized by CYP2D6, while both enantiomers undergo metabolism through CYP3A pathways. This enantioselective metabolism contributes to the differential pharmacokinetic profiles observed between the R-(-) and S-(+) enantiomers [14] [15].

| Enzyme | Primary Metabolic Pathway | Contribution (%) | Genetic Polymorphism Impact |

|---|---|---|---|

| CYP2D6 | 8-Hydroxylation | 65% (at 2 μM) | Significant effect on metabolism [13] [12] |

| CYP1A2 | 8-Hydroxylation (minor) | 30% (at 2 μM) | Minor contributor [12] |

| CYP3A4 | N-Demethylation and N-Oxidation | >50% (N-demethylation) | Major pathway for metabolite formation [12] |

| CYP3A5 | N-Demethylation | Similar to CYP3A4 | Affects plasma concentrations [13] |

Excretion Patterns and Elimination Kinetics

Mirtazapine elimination follows complex kinetics characterized by significant enantioselectivity and multiple clearance mechanisms. The overall elimination half-life ranges from 20 to 40 hours, with substantial inter-individual variability influenced by demographic factors, particularly gender and age [1] [4] [7].

The elimination demonstrates pronounced enantioselectivity, with the R-(-)-enantiomer exhibiting an elimination half-life of 18.0 ± 2.5 hours compared to 9.9 ± 3.1 hours for the S-(+)-enantiomer [2] [14]. This differential elimination results in the R-(-)-enantiomer achieving plasma concentrations approximately three times higher than the S-(+)-enantiomer at steady state [1] [4]. The prolonged elimination of the R-(-)-enantiomer is attributed to preferential formation of quaternary ammonium glucuronide conjugates, which may undergo deconjugation and lead to continued circulation of the parent compound [14].

Gender significantly influences elimination kinetics, with females demonstrating longer elimination half-lives than males across all age groups. The mean elimination half-life in females averages 37 hours compared to 26 hours in males [1] [4] [7]. This gender difference correlates with reduced clearance values in females, necessitating consideration of gender-specific dosing strategies.

Total body clearance following intravenous administration averages 31 L/h in healthy males [2] [3] [9]. Clearance demonstrates age-related reductions, with elderly males showing approximately 40% lower clearance compared to younger males, while the difference in elderly females is less pronounced at approximately 10% reduction [7].

Renal excretion represents the primary elimination pathway, accounting for approximately 75% of total drug elimination, while fecal excretion accounts for 15% of the administered dose [1] [4] [11]. The drug and its metabolites are extensively metabolized prior to excretion, with less than 5% of unchanged drug appearing in urine [14].

Steady-state plasma concentrations are achieved within 5 days of initiation of regular dosing, with an accumulation ratio of approximately 1.5, representing 50% accumulation at steady state [1] [4] [8]. This accumulation pattern is consistent with the drug's elimination half-life and supports once-daily dosing regimens.

| Parameter | Value | Gender Differences |

|---|---|---|

| Elimination Half-life (hours) | 20-40 | Females: 37h, Males: 26h [1] [4] [7] |

| Half-life (R-enantiomer) | 18.0 ± 2.5 | Longer than S-enantiomer [2] [14] |

| Half-life (S-enantiomer) | 9.9 ± 3.1 | Shorter than R-enantiomer [2] [14] |

| Total Body Clearance (L/h) | 31 (males) | Higher in males [2] [3] |

| Renal Excretion (%) | 75 | Primary elimination route [1] [4] |

| Fecal Excretion (%) | 15 | Secondary elimination route [1] [4] |

| Steady State Achievement (days) | 5 | Consistent across populations [1] [4] |

| Accumulation Ratio | 1.5 | 50% accumulation [1] [8] |

The major metabolites identified include N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine N-oxide, along with various glucuronide conjugates [14] [11] [16]. N-desmethylmirtazapine retains pharmacological activity, contributing approximately 3-10% of the parent compound's pharmacodynamic effects [17] [18]. The 8-hydroxymirtazapine metabolite also demonstrates pharmacological activity but circulates at very low plasma concentrations [1] [4]. Glucuronide conjugates represent the primary excretory forms and lack pharmacological activity [14] [19].

| Metabolite | Formation Enzyme | Pharmacological Activity | Plasma Levels |

|---|---|---|---|

| N-Desmethylmirtazapine | CYP3A4, CYP3A5 | Active (3-10% of parent activity) | Detectable [17] [18] |

| 8-Hydroxymirtazapine | CYP2D6, CYP1A2 | Active but low plasma levels | Very low levels [1] [4] |

| Mirtazapine N-oxide | CYP3A4 | Unknown activity | Very low levels [12] |

| Glucuronide Conjugates | Phase II conjugation | Inactive | Primary excretion form [14] [11] |

| Detection Method | Wavelength (nm) | Linear Range | LOD (ng/mL) | LOQ (ng/mL) | Correlation Coefficient | Recovery (%) |

|---|---|---|---|---|---|---|

| UV Spectrophotometry | 222 | 1-120 μg/mL | NR | NR | 0.999 | 98-100 |

| First-Order Derivative | 222 | 2-100 μg/mL | NR | NR | 0.999 | 98-100 |

| Second-Order Derivative | 222 | 1-120 μg/mL | NR | NR | 0.999 | 98-100 |

| Multivariate Calibration | 303 | 5-10 ng/mL | NR | NR | 0.999 | 98-102 |

| Ion-Pair Complex (BCG) | 417 | 2.0-25 μg/mL | NR | NR | 0.999 | 98-102 |

| Ion-Pair Complex (BPB) | 405 | 2.0-25 μg/mL | NR | NR | 0.999 | 98-102 |

| Ion-Pair Complex (BCP) | 405 | 2.5-25 μg/mL | NR | NR | 0.999 | 98-102 |

| Ion-Pair Complex (Methyl Orange) | 427 | 2.5-12.5 μg/mL | NR | NR | 0.999 | 99-101 |

| First Derivative Spectrofluorimetry | 375-435 | 1-40 ng/mL | 0.2 | 1.0 | 0.9999 | 99-101 |

High-Performance Liquid Chromatographic Separations

High-performance liquid chromatographic methodologies for mirtazapine analysis demonstrate remarkable versatility in column selection, mobile phase optimization, and detection strategies. The reversed-phase chromatographic approach utilizing BDS Hypersil C18 stationary phases represents the most extensively validated methodology for simultaneous determination of mirtazapine and related substances [10] [11]. This technique employs a mobile phase consisting of 0.3 percent triethylamine adjusted to pH 3.0 with orthophosphoric acid and acetonitrile in a 78:22 volume ratio, operating under isocratic elution conditions with photodiode array detection at 215 nanometers [10] [11].

Chiral separation methodologies have been developed utilizing specialized stationary phases for enantioselective analysis of mirtazapine enantiomers [12] [13]. The Chiralpak AD column system employs hexane-ethanol mobile phases in 98:2 volume ratios with 0.1 percent diethylamine, achieving baseline separation of both enantiomers within 12 minutes using ultraviolet detection at 292 nanometers [12]. These chiral methodologies demonstrate linear response across 6.25 to 625 nanograms per milliliter with quantification limits of 5 nanograms per milliliter [12].

Fluorescence detection systems provide enhanced sensitivity for mirtazapine quantification using Chromolith C18 columns with acetonitrile-phosphate buffer mobile phases [14] [15]. The fluorescence methodology utilizes excitation at 290 nanometers and emission detection at 350 nanometers, achieving quantification limits as low as 1 nanogram per milliliter for mirtazapine and 2 nanograms per milliliter for major metabolites [14] [15]. Analysis time is reduced to less than 5 minutes with excellent resolution of all target compounds [14] [15].

Strong cation exchange chromatography employing Spherisorb S5 SCX columns represents an alternative approach for mirtazapine and normirtazapine quantification [16]. This methodology utilizes ammonium perchlorate in methanol-water systems with apparent pH 6.7, coupled with fluorescence detection [16]. The linear response range extends from 4 to 1000 micrograms per liter with quantification limits of 0.5 micrograms per liter [16].

Contemporary developments in green chromatographic methodologies have introduced hydrotropy-based mobile phase systems that eliminate organic solvent requirements [17]. The Xterra C18 column system with 0.2 percent orthophosphoric acid in water demonstrates equivalent analytical performance to traditional organic solvent-based methods while providing superior environmental sustainability [17]. Detection at 314 nanometers achieves linear response across 50 to 150 percent of nominal concentrations with correlation coefficients exceeding 0.998 [17].

Table 2: High-Performance Liquid Chromatographic Separations for Mirtazapine

| Column Type | Mobile Phase | Detection (nm) | Flow Rate (mL/min) | Retention Time (min) | Linear Range | LOD/LOQ |

|---|---|---|---|---|---|---|

| BDS Hypersil C18 | TEA-Acetonitrile (78:22) | 215 | 1.0 | ~8-15 | 5-30 μg/mL | NR |

| Chiralpak AD | Hexane-Ethanol (98:2) | 292 | 1.2 | <12 | 6.25-625 ng/mL | 5 ng/mL |

| Chromolith C18 | Acetonitrile-Phosphate Buffer (20:80) | 290/350 (Fluorescence) | 2.0 | <5 | 1-2 ng/mL | 1 ng/mL |

| Spherisorb S5 SCX | Ammonium Perchlorate-Methanol (95:5) | Fluorescence | 1.0 | NR | 4-1000 μg/L | 0.5 μg/L |

| Xterra C18 | Phosphate Buffer-Acetonitrile (90:10) | 293 | 1.0 | ~7.8 | 10-250 ng/mL | 0.17/0.50 ng/mL |

Mass Spectrometric Detection Strategies

Mass spectrometric detection methodologies for mirtazapine analysis predominantly utilize electrospray ionization in positive ion mode, generating protonated molecular ions at mass-to-charge ratio 266 [18] [19] [20]. The tandem mass spectrometry approach employs collision-induced dissociation to produce characteristic product ions at mass-to-charge ratios 195 and 208, which serve as quantifier and qualifier transitions respectively [18] [19] [20].

Liquid chromatography-tandem mass spectrometry systems using triple quadrupole analyzers represent the most sensitive analytical approach for mirtazapine quantification [18] [20] [21]. These methodologies achieve detection limits as low as 0.17 nanograms per milliliter and quantification limits of 0.50 nanograms per milliliter [18] [21]. Multiple reaction monitoring acquisition modes provide exceptional selectivity and sensitivity for biological matrix analysis [18] [20].

The fragmentation pathways of mirtazapine under electrospray ionization conditions have been extensively characterized using ion trap and quadrupole-time-of-flight mass spectrometry systems [22]. Sequential product ion fragmentation experiments demonstrate characteristic loss of water, amines, and phenolic moieties from the protonated molecular ion [22]. The nitrogen-containing saturated ring structure undergoes preferential fragmentation compared to the aromatic entities within the molecular framework [22].

Chromatographic separation for mass spectrometric analysis typically employs reversed-phase C18 columns with ammonium acetate-acetonitrile mobile phase systems [18] [19]. The addition of formic acid enhances ionization efficiency and peak shape quality [18]. Analysis times are typically reduced to 3-5 minutes with excellent resolution of mirtazapine from matrix components and metabolites [18] [19].

Method validation parameters for mass spectrometric approaches demonstrate excellent precision and accuracy across therapeutic concentration ranges [19] [20]. Intra-day and inter-day precision values typically fall below 15 percent relative standard deviation, with accuracy measurements within 85 to 115 percent of nominal concentrations [19] [20]. Recovery values from biological matrices range from 84.9 to 93.9 percent for liquid-liquid extraction procedures [18] [21].

Table 3: Mass Spectrometric Detection Strategies for Mirtazapine

| MS Technique | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Linear Range | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

|---|---|---|---|---|---|---|---|

| LC-MS/MS (ESI) | Positive ESI | 266 | 195, 208 | 0.17-150 ng/mL | 0.17 | 0.50 | 84.9-93.9 |

| LC-MS/MS (Triple Quad) | Positive ESI | 266 | 195, 208 | 0.5-150 ng/mL | 0.5 | 0.5 | 91-129 |

| LC-ESI-MS/MS | Positive ESI | 266 | 195, 208 | 10-1000 ng/mL | 10 | 10 | 73.7-157 |

| Ion Trap MS/MS | Positive ESI | 266 | 195, 208 | 2.5-900 ng/mL | 2.5 | 2.5 | 85.0-105.4 |

| QToF-MS/MS | Positive ESI | 266 | 195, 208 | 5-625 ng/mL | 5 | 5 | 88-111 |

| LC-MS/MS (MRM) | Positive ESI | 266 | 195, 208 | 1-40 ng/mL | 0.2 | 1.0 | 94.4-106.6 |

Green Analytical Chemistry Approaches

Green analytical chemistry principles have been successfully integrated into mirtazapine analytical methodologies through innovative solvent reduction strategies and environmentally sustainable extraction techniques. The hydrotropy-based high-performance liquid chromatography approach represents a paradigm shift toward completely organic solvent-free analysis [17]. This methodology utilizes 0.2 percent orthophosphoric acid as both mobile phase and hydrotropic agent, eliminating the need for acetonitrile or methanol while maintaining analytical performance equivalent to traditional methods [17].

Ethanol-based mobile phase systems have been developed as environmentally friendly alternatives to acetonitrile and methanol [23]. The Xterra C18 column system with ethanol-formic acid-water mobile phases demonstrates comparable separation efficiency and sensitivity while significantly reducing environmental impact and laboratory safety concerns [23]. Greenness assessment using AGREE-Analytical GREEnness metric software confirms the superior environmental profile of ethanol-based methodologies [23].

Aqueous solvent systems utilizing purely water-based mobile phases with pH adjustment represent the most environmentally sustainable approach to mirtazapine analysis [17] [24]. These methodologies eliminate organic solvent consumption entirely while maintaining International Conference on Harmonization compliance for all validation parameters [17] [24]. Linearity correlation coefficients exceed 0.998 with precision relative standard deviation values below 2.0 percent [17].

Sample volume reduction strategies have been implemented to minimize analytical waste generation and enhance method sustainability [19] [20]. Microsampling techniques using volumes as low as 125 microliters of biological fluids maintain analytical sensitivity while reducing sample consumption by 75 percent compared to traditional methodologies [19] [20].

Energy conservation approaches include room temperature analysis conditions and shortened run times that reduce instrument energy consumption [17] [24]. These modifications maintain analytical performance while decreasing environmental impact through reduced energy utilization and accelerated sample throughput [17] [24].

The comparative greenness assessment demonstrates significant environmental advantages for sustainable analytical approaches. Traditional acetonitrile-based methodologies generate substantial organic waste and require specialized disposal procedures, while hydrotropy-based alternatives produce only aqueous waste suitable for standard treatment processes [17]. Retention time reduction from 25 minutes to 7.8 minutes provides additional energy savings and enhanced laboratory productivity [17].

Table 4: Green Analytical Chemistry Approaches for Mirtazapine Analysis

| Green Approach | Traditional Method | Environmental Benefit | Analytical Performance | Greenness Score |

|---|---|---|---|---|

| Hydrotropy-Based HPLC | Organic Solvent-Based | No Organic Solvents | Linearity r² > 0.998 | Excellent |

| Ethanol-Based Mobile Phase | Acetonitrile-Based | Reduced Toxicity | Precision RSD < 2% | Good |

| Aqueous Solvent System | Methanol-Based | Water-Based System | Recovery 98-102% | Very Good |

| Reduced Organic Solvent | High Organic Content | Lower Waste Generation | Comparable Sensitivity | Good |

| Eco-Friendly Extraction | Toxic Solvent Extraction | Safer Laboratory Practice | Maintained Accuracy | Excellent |

| Minimal Sample Volume | Large Sample Volume | Reduced Sample Consumption | Adequate Detection Limits | Good |

| Short Analysis Time | Extended Analysis Time | Energy Efficient | Efficient Separation | Very Good |

| Room Temperature Analysis | Elevated Temperature | Energy Conservation | Stable Conditions | Good |

The validation parameters for green analytical methodologies consistently meet International Conference on Harmonization Q2(R1) guidelines, demonstrating that environmental sustainability and analytical performance are not mutually exclusive objectives [17] [24] [25]. Precision studies reveal relative standard deviation values below 2.0 percent for both intra-day and inter-day measurements [17] [25]. Accuracy assessments show recovery percentages between 98 and 102 percent across the analytical range [17] [24]. Linearity studies demonstrate correlation coefficients exceeding 0.998, confirming excellent method performance [17] [24].

Detection limit studies for green methodologies reveal sensitivity levels comparable to traditional organic solvent-based approaches [17] [24]. Limit of detection values range from 0.2 to 1.4 micrograms per milliliter, while limit of quantification values span 1.0 to 4.3 micrograms per milliliter [17] [24]. These sensitivity levels support routine pharmaceutical analysis and quality control applications [17] [24].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.9

Appearance

Melting Point

114 - 116 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H336 (65.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (29.31%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (27.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (32.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

For bodyweight gain in cats experiencing poor appetite and weight loss resulting from chronic medical conditions.

Mirtazapine is an atypical antidepressant primarily prescribed to treat major depressive disorder. This drug was first synthesized in 1989 and received approval for treating major depressive disorder in the Netherlands in 1994. Mirtazapine was FDA-approved in 1996 as a treatment for moderate and severe depression. Mirtazapine is not FDA-approved for pediatric patients.

Livertox Summary

Drug Classes

Antidepressant Agents

Pharmacology

Mirtazapine is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, mirtazapine enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX11 - Mirtazapine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2 [HSA:3356 3357 3358] [KO:K04157]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

61337-67-5

Absorption Distribution and Excretion

This drug is mainly excreted by the kidney. It is 75% eliminated in the urine and 15% eliminated in the feces.

The volume of distribution after an oral steady-state dose was measured to be 107 ± 42L in a pharmacokinetic study.

Total body clearance in males was found to be 31 L/h in a clinical pharmacokinetics study after intravenous administration. **Clearance in elderly patients*

Mirtazapine clearance is slower in the elderly than in younger subjects. Exercise caution when this drug is given to elderly patients. In a clinical trial, elderly males showed a marked decrease in mirtazapine clearance when compared to young males taking the same dose. This difference was less significant when clearance was compared between elderly females and younger females taking mirtazapine. **Clearance in hepatic and renal impairment** Patients with hepatic and renal impairment have decreased rates of clearance and dosage adjustments may be necessary for these patients. Moderate renal impairment and hepatic impairment cause about a 30% decrease in mirtazapine clearance. Severe renal impairment leads to a 50% decrease in mirtazapine clearance.

Metabolism Metabolites

Mirtazapine has known human metabolites that include N-Desmethylmirtazapine, Mirtazapine N-oxide, and 8-hydroxy-mirtazapine.

Mirtazapine is extensively metabolized by demethylation and hydroxylation followed by glucuronide conjugation. Cytochrome P450 2D6 and cytochrome P450 1A2 are involved in formation of the 8-hydroxy metabolite of mirtazapine, and cytochrome P450 3A4 is responsible for the formation of the N-desmethyl and N-oxide metabolites. Several metabolites possess pharmacological activity, but plasma levels are very low. Route of Elimination: This drug is known to be substantially excreted by the kidney (75%). Half Life: 20-40 hours

Wikipedia

FDA Medication Guides

MIRTAZAPINE

TABLET;ORAL

ORGANON USA INC

11/18/2021

REMERON SOLTAB

TABLET, ORALLY DISINTEGRATING;ORAL

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Nervous System -> Antidepressants

Pharmaceuticals

Dates

Effects of the antidepressant mirtazapine on the swimming behaviour and gene expression rate of Danio rerio embryos - Is the sedating effect seen in humans also evident for fish?

Michael Gundlach, Marc Augustin, Kilian E C Smith, David Kämpfer, Michael Paulzen, Henner HollertPMID: 34147801 DOI: 10.1016/j.scitotenv.2021.148368

Abstract

In the last decade, mirtazapine has become an important antidepressant in clinical use and has also been found at many different environmental sampling sites. Several homologies between the zebrafish Danio rerio and humans, combined with a number of advantages for behavioural and gene expression research using zebrafish embryos, make their use for the analysis of mirtazapine appropriate. The sedative effect of mirtazapine in humans was also found for a specific concentration range in zebrafish embryos (1333.4 μg/L - 2666.9 μg/L). Specifically, 116 hpf old zebrafish embryos showed a reduced swimming distance when exposed to 1334.4 μg/L mirtazapine. Furthermore, changes at the gene regulatory level could be measured (1333.4 μg/L), in particular in the superordinate regulatory systems. For selected transporters of all regulatory systems, an up regulation of the genes by a factor of more than five times could be measured at the highest mirtazapine exposure concentration that was tested. Finally, studies on the protein levels demonstrated an increase in acetylcholinesterase activity for several exposure concentrations (83.3 μg/L and 666.7 μg/L). The physiological changes in zebrafish embryos caused by mirtazapine demonstrate the relevance of these types of studies in aquatic non-target organisms. Such neuroactive substances could pose a potential risk for aquatic organisms below the previously considered concentration threshold for morphological effects.Nephroprotective effects of febuxostat and/or mirtazapine against gentamicin-induced nephrotoxicity through modulation of ERK 1/2, NF-κB and MCP1

Alaa Eldin Elsayed Elsisi, Samia Salem Sokar, Marwa Fouad Shalaby, Sally El-Sayed Abu-RishaPMID: 34030558 DOI: 10.1080/17512433.2021.1933435

Abstract

This study was conducted to evaluate the potential nephroprotective effects of febuxostat, mirtazapine, and their combination against gentamicin-induced nephrotoxicity.Induction of nephrotoxicity was achieved via gentamicin injection (100 mg/kg, I.P., for 7 days). Two different doses of mirtazapine (15-30 mg/kg), febuxostat (5-10 mg/kg), and their combination were administered daily for 14 days prior to gentamicin injection and then concomitantly with gentamicin for additional 7 days. Nephrotoxicity was evaluated histopathologically and biochemically. Renal caspase-3, extracellular signal-regulated protein kinase 1/2 (ERK1/2), nuclear factor-kappa-β (NF-κβ), and monocyte chemoattractant protein (MCP-1) were assayed.

Febuxostat and mirtazapine significantly (

< 0.05) alleviated biochemical and histopathological alterations that were induced by gentamicin and, for the first time, significantly decreased the renal levels of ERK1/2 and MCP-1. Conclusion: Febuxostat and mirtazapine were found to have a synergistic impact in reducing gentamicin-induced nephrotoxicity.

The utility of nonpurine xanthine oxidase inhibitor, such as febuxostat and mirtazapine are offering a new potential opportunity for the future nephroprotective effects therapy: Febuxostat and mirtazapine are found to have a synergistic impact in reducing gentamicin-induced nephrotoxicity.

Predictors and moderators of quality of life in patients with major depressive disorder: An AGTs-MDD study report

Lu Yang, Zhiguo Wu, Lan Cao, Yun Wang, Yousong Su, Jia Huang, Maosheng Fang, Zhijian Yao, Zuowei Wang, Fan Wang, Yuncheng Zhu, Yong Wang, Jun Chen, Daihui Peng, Yiru FangPMID: 33838579 DOI: 10.1016/j.jpsychires.2021.03.063

Abstract

Effective and targeted interventions for improving quality of life (QOL) in addition to achieving 'clinical remission' are imperatives for patients with major depressive disorder (MDD). This study aimed to examine potential predictors and moderators of QOL in depression. Data were obtained from the Algorithm Guided Treatment Strategies for Major Depressive Disorder (AGTs-MDD) study, a multisite, randomized controlled trial composed of 980 depressed patients. Mixed Model Repeated Measures (MMRM) analyses were conducted to identify baseline characteristics associated with QOL overall (predictors) and their interaction effects (moderators). Severe core depressive, anxiety and pain symptoms were found to be independently associated with poor QOL over the 12-week acute phase treatment. Severe depression, severe anxiety or pain symptoms, or severe suicidal ideation predicted a larger improvement of QOL during acute phase treatment, whereas males showed less improvement. None of the putative moderators were identified except for the educational level. Patients with lower educational level showed a larger improvement of QOL in the AGT started with escitalopram (AGT-E) group and AGT started with mirtazapine (AGT-M) group compared to the treatment as usual (TAU) group. These findings may help to instruct informed decision-making for heterogeneous patients with MDD in the view of full recovery.New generation antidepressants for depression in children and adolescents: a network meta-analysis

Sarah E Hetrick, Joanne E McKenzie, Alan P Bailey, Vartika Sharma, Carl I Moller, Paul B Badcock, Georgina R Cox, Sally N Merry, Nicholas MeaderPMID: 34029378 DOI: 10.1002/14651858.CD013674.pub2

Abstract

Major depressive disorders have a significant impact on children and adolescents, including on educational and vocational outcomes, interpersonal relationships, and physical and mental health and well-being. There is an association between major depressive disorder and suicidal ideation, suicide attempts, and suicide. Antidepressant medication is used in moderate to severe depression; there is now a range of newer generations of these medications.To investigate, via network meta-analysis (NMA), the comparative effectiveness and safety of different newer generation antidepressants in children and adolescents with a diagnosed major depressive disorder (MDD) in terms of depression, functioning, suicide-related outcomes and other adverse outcomes. The impact of age, treatment duration, baseline severity, and pharmaceutical industry funding was investigated on clinician-rated depression (CDRS-R) and suicide-related outcomes.

We searched the Cochrane Common Mental Disorders Specialised Register, the Cochrane Library (Central Register of Controlled Trials (CENTRAL) and Cochrane Database of Systematic Reviews (CDSR)), together with Ovid Embase, MEDLINE and PsycINFO till March 2020.

Randomised trials of six to 18 year olds of either sex and any ethnicity with clinically diagnosed major depressive disorder were included. Trials that compared the effectiveness of newer generation antidepressants with each other or with a placebo were included. Newer generation antidepressants included: selective serotonin reuptake inhibitors; selective norepinephrine reuptake inhibitors (SNRIs); norepinephrine reuptake inhibitors; norepinephrine dopamine reuptake inhibitors; norepinephrine dopamine disinhibitors (NDDIs); and tetracyclic antidepressants (TeCAs).

Two reviewers independently screened titles/abstracts and full texts, extracted data, and assessed risk of bias. We analysed dichotomous data as Odds Ratios (ORs), and continuous data as Mean Difference (MD) for the following outcomes: depression symptom severity (clinician rated), response or remission of depression symptoms, depression symptom severity (self-rated), functioning, suicide related outcomes and overall adverse outcomes. Random-effects network meta-analyses were conducted in a frequentist framework using multivariate meta-analysis. Certainty of evidence was assessed using Confidence in Network Meta-analysis (CINeMA). We used "informative statements" to standardise the interpretation and description of the results.

Twenty-six studies were included. There were no data for the two primary outcomes (depressive disorder established via clinical diagnostic interview and suicide), therefore, the results comprise only secondary outcomes. Most antidepressants may be associated with a "small and unimportant" reduction in depression symptoms on the CDRS-R scale (range 17 to 113) compared with placebo (high certainty evidence: paroxetine: MD -1.43, 95% CI -3.90, 1.04; vilazodone: MD -0.84, 95% CI -3.03, 1.35; desvenlafaxine MD -0.07, 95% CI -3.51, 3.36; moderate certainty evidence: sertraline: MD -3.51, 95% CI -6.99, -0.04; fluoxetine: MD -2.84, 95% CI -4.12, -1.56; escitalopram: MD -2.62, 95% CI -5.29, 0.04; low certainty evidence: duloxetine: MD -2.70, 95% CI -5.03, -0.37; vortioxetine: MD 0.60, 95% CI -2.52, 3.72; very low certainty evidence for comparisons between other antidepressants and placebo). There were "small and unimportant" differences between most antidepressants in reduction of depression symptoms (high- or moderate-certainty evidence). Results were similar across other outcomes of benefit. In most studies risk of self-harm or suicide was an exclusion criterion for the study. Proportions of suicide-related outcomes were low for most included studies and 95% confidence intervals were wide for all comparisons. The evidence is very uncertain about the effects of mirtazapine (OR 0.50, 95% CI 0.03, 8.04), duloxetine (OR 1.15, 95% CI 0.72, 1.82), vilazodone (OR 1.01, 95% CI 0.68, 1.48), desvenlafaxine (OR 0.94, 95% CI 0.59, 1.52), citalopram (OR 1.72, 95% CI 0.76, 3.87) or vortioxetine (OR 1.58, 95% CI 0.29, 8.60) on suicide-related outcomes compared with placebo. There is low certainty evidence that escitalopram may "at least slightly" reduce odds of suicide-related outcomes compared with placebo (OR 0.89, 95% CI 0.43, 1.84). There is low certainty evidence that fluoxetine (OR 1.27, 95% CI 0.87, 1.86), paroxetine (OR 1.81, 95% CI 0.85, 3.86), sertraline (OR 3.03, 95% CI 0.60, 15.22), and venlafaxine (OR 13.84, 95% CI 1.79, 106.90) may "at least slightly" increase odds of suicide-related outcomes compared with placebo. There is moderate certainty evidence that venlafaxine probably results in an "at least slightly" increased odds of suicide-related outcomes compared with desvenlafaxine (OR 0.07, 95% CI 0.01, 0.56) and escitalopram (OR 0.06, 95% CI 0.01, 0.56). There was very low certainty evidence regarding other comparisons between antidepressants.

Overall, methodological shortcomings of the randomised trials make it difficult to interpret the findings with regard to the efficacy and safety of newer antidepressant medications. Findings suggest that most newer antidepressants may reduce depression symptoms in a small and unimportant way compared with placebo. Furthermore, there are likely to be small and unimportant differences in the reduction of depression symptoms between the majority of antidepressants. However, our findings reflect the average effects of the antidepressants, and given depression is a heterogeneous condition, some individuals may experience a greater response. Guideline developers and others making recommendations might therefore consider whether a recommendation for the use of newer generation antidepressants is warranted for some individuals in some circumstances. Our findings suggest sertraline, escitalopram, duloxetine, as well as fluoxetine (which is currently the only treatment recommended for first-line prescribing) could be considered as a first option. Children and adolescents considered at risk of suicide were frequently excluded from trials, so that we cannot be confident about the effects of these medications for these individuals. If an antidepressant is being considered for an individual, this should be done in consultation with the child/adolescent and their family/caregivers and it remains critical to ensure close monitoring of treatment effects and suicide-related outcomes (combined suicidal ideation and suicide attempt) in those treated with newer generation antidepressants, given findings that some of these medications may be associated with greater odds of these events. Consideration of psychotherapy, particularly cognitive behavioural therapy, as per guideline recommendations, remains important.

Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties

Vittorio Canale, Magdalena Kotańska, Anna Dziubina, Matylda Stefaniak, Agata Siwek, Gabriela Starowicz, Krzysztof Marciniec, Patryk Kasza, Grzegorz Satała, Beata Duszyńska, Xavier Bantreil, Frédéric Lamaty, Marek Bednarski, Jacek Sapa, Paweł ZajdelPMID: 34201675 DOI: 10.3390/molecules26133828

Abstract

The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. Numerous findings suggest that pharmacological blockade of α-adrenoceptor might be beneficial for the treatment of depressive symptoms by increasing both norepinephrine and serotonin levels in certain brain areas. Moreover, the antidepressant properties of 5-HT

receptor antagonists have been widely demonstrated in a large set of animal models. Considering the potential therapeutic advantages in targeting both α

-adrenoceptors and 5-HT

receptors, we designed a small series of arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines as dually active ligands. Following green chemistry principles, the designed compounds were synthesized entirely using a sustainable mechanochemical approach. The identified compound

behaved as a potent α

/5-HT

receptor antagonist and displayed moderate-to-high selectivity over α

-adrenoceptor subtypes and selected serotonin and dopaminergic receptors. Finally, compound

improved performance of mice in the forced swim test, displaying similar potency to the reference drug mirtazapine.

Mirtazapine reduces susceptibility to hypocapnic central sleep apnea in males with sleep-disordered breathing: a pilot study

Joel Prowting, Scott Maresh, Sarah Vaughan, Elizabeth Kruppe, Bander Alsabri, M Safwan Badr, Abdulghani SankariPMID: 34080920 DOI: 10.1152/japplphysiol.00838.2020

Abstract

Studies in humans and animal models with spinal cord injury (SCI) have demonstrated that medications targeting serotonin receptors may decrease the susceptibility to central sleep-disordered breathing (SDB). We hypothesized that mirtazapine would decrease the propensity to develop hypocapnic central sleep apnea (CSA) during sleep. We performed a single-blind pilot study on a total of 10 men with SDB (7 with chronic SCI and 3 noninjured) aged 52.0 ± 11.2 yr. Participants were randomly assigned to either mirtazapine (15 mg at bedtime) or a placebo for at least 1 wk, followed by a 7-day washout period before crossing over to the other intervention. Split-night studies included polysomnography and induction of hypocapnic CSA using a noninvasive ventilation (NIV) protocol. The primary outcome was COreserve, defined as the difference between eupneic and end of NIV end-tidal CO

([Formula: see text]) preceding induced hypocapneic CSA. Secondary outcomes included controller gain (CG), other ventilatory parameters, and SDB severity. CG was defined as the ratio of change in minute ventilation (V̇e) between control and hypopnea to the change in CO

during sleep. CO

reserve was significantly widened on mirtazapine than placebo (-3.8 ± 1.2 vs. -2.0 ± 1.5 mmHg;

= 0.015). CG was significantly decreased on mirtazapine compared with placebo [2.2 ± 0.7 vs. 3.5 ± 1.9 L/(mmHg × min);

= 0.023]. There were no significant differences for other ventilatory parameters assessed or SDB severity between mirtazapine and placebo trials. These findings suggest that the administration of mirtazapine can decrease the susceptibility to central apnea by reducing chemosensitivity and increasing CO

reserve; however, considering the lack of changes in apnea-hypopnea index (AHI), further research is required to understand the significance of this finding.

To our knowledge, this research study is novel as it is the first study in humans assessing the effect of mirtazapine on CO

reserve and chemosensitivity in individuals with severe sleep-disordered breathing. This is also the first study to determine the potential therapeutic effects of mirtazapine on sleep parameters in individuals with a spinal cord injury.

Suspected Recurrence of Symptomatic COVID-19: Management During Inpatient Psychiatric Treatment

Emily Zhang, Elizabeth Lequesne, Anne Rohs, W Gordon FranklePMID: 33656821 DOI: 10.1097/PRA.0000000000000534

Abstract

The widespread prevalence of coronavirus disease 2019 (COVID-19) means that inpatient psychiatric units will necessarily manage patients who have COVID-19 that is comorbid with acute psychiatric symptoms. We report a case of recurrence of respiratory symptoms and positive severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) reverse transcription-polymerase chain reaction (RT-PCR) testing in a patient on an inpatient psychiatric unit occurring 42 days after the initial positive SARS-CoV-2 RT-PCR test, 38 days after initial symptom resolution, and 30 days after the first of 3 negative SARS-CoV-2 RT-PCR tests. Over the course of the admission, the patient was safely initiated on clozapine. Recent literature on COVID-19's potential recurrence and neuropsychiatric effects is reviewed and implications for the management of COVID-19 on inpatient psychiatric units are discussed. In the era of COVID-19 and our still-developing understanding of this illness, psychiatrists' role as advocates and collaborators in our patients' physical health care has become even more critical.The Antidepressant Mirtazapine Rapidly Shifts Hepatic B Cell Populations and Functional Cytokine Signatures in the Mouse

Wagdi Almishri, Rachelle P Davis, Abdel-Aziz Shaheen, Mohammed O Altonsy, Craig N Jenne, Mark G SwainPMID: 33841403 DOI: 10.3389/fimmu.2021.622537

Abstract

B cells are important regulators of both adaptive and innate immunity. The normal liver contains significant numbers of B cells, and their numbers increase dramatically in immune-mediated liver diseases. Our previous observations suggest a hepatoprotective effect of the antidepressant mirtazapine in human and experimental immune-mediated liver disease. Therefore, we performed a series of experiments to determine the impact of mirtazapine treatment on hepatic B cell homeostasis, as reflected by B cell number, trafficking and phenotype using flow cytometry (FCM) and intravital microscopy (IVM) analysis. Mirtazapine treatment rapidly induced a significant reduction in total hepatic B cell numbers, paralleled by a compositional shift in the predominant hepatic B cell subtype from B2 to B1. This shift in hepatic B cells induced by mirtazapine treatment was associated with a striking increase in total hepatic levels of the chemokine CXCL10, and increased production of CXCL10 by hepatic macrophages and dendritic cells. Furthermore, mirtazapine treatment led to an upregulation of CXCR3, the cognate chemokine receptor for CXCL10, on hepatic B cells that remained in the liver post-mirtazapine. A significant role for CXCR3 in the hepatic retention of B cells post-mirtazapine was confirmed using CXCR3 receptor blockade. In addition, B cells remaining in the liver post-mirtazapine produced lower amounts of the proinflammatory Th1-like cytokines IFNγ, TNFα, and IL-6, and increased amounts of the Th2-like cytokine IL-4, after stimulation.

Mirtazapine treatment rapidly alters hepatic B cell populations, enhancing hepatic retention of CXCR3-expressing innate-like B cells that generate a more anti-inflammatory cytokine profile. Mirtazapine-induced hepatic B cell shifts could potentially represent a novel therapeutic approach to immune-mediated liver diseases characterized by B cell driven pathology.

Effectiveness of low-dose amitriptyline and mirtazapine for insomnia disorder: study protocol of a randomised, double-blind, placebo-controlled trial in general practice (the DREAMING study)

Mette H Bakker, Jacqueline G Hugtenburg, Annemieke van Straten, Henriëtte E van der Horst, Pauline SlottjePMID: 34475156 DOI: 10.1136/bmjopen-2020-047142

Abstract

For over more than a decade, low-dose amitriptyline and mirtazapine are prescribed off-label for insomnia. However, placebo-controlled evidence on these antidepressants for insomnia is still lacking. Therefore, the present trial aims to assess the effectiveness of low-dose amitriptyline (10-20 mg/day) and mirtazapine (7.5-15 mg/day) in patients with insomnia disorder with difficulty maintaining sleep or early-morning awakening problems in general practice.The Drug REdiscovery: low-dose Amitriptyline and Mirtazapine for INsomnia disorder in General practice (DREAMING) study is a randomised, double-blind, placebo-controlled trial in about 50 general practices. Adults (18-85 years) with insomnia disorder (Diagnostic and Statistical Manual of Mental Disorders-5) who ask their general practitioner (GP) for sleep medication when non-pharmacological treatment is deemed not effective, are eligible.

isolated sleep initiation problem, contraindications for or drug-drug interactions with either amitriptyline or mirtazapine. Participants (n=156) will be randomly assigned to three parallel treatment groups of 16-week treatment with either amitriptyline (one or two tablets of 10 mg/day) or mirtazapine (one or two tablets of 7.5 mg/day) or placebo (one or two tablets) alongside usual GP care. All participants start and end with single dose, but dose can be doubled following GP consultation in week 3. Questionnaire assessments will be conducted at baseline, week 6, 12, 20 and 52. The primary study outcome is self-reported insomnia severity at 6 weeks, measured with the Insomnia Severity Index (ISI) in an intention to treat analysis. Secondary outcomes include subjective sleep quality quantified by sleep indices, daytime functioning and symptoms, safety and treatment evaluation and other sleep care consumption.

The Medical Ethics Committee of the VU Medical Centre Amsterdam approved this trial. The results of this trial will be published in peer-reviewed scientific journals and presented at relevant academic conferences and to key stakeholders.

NTR7449.

Explore Compound Types